N,N-diethyl-7-nitro-9H-fluoren-2-amine N,N-diethyl-7-nitro-9H-fluoren-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16098880
InChI: InChI=1S/C17H18N2O2/c1-3-18(4-2)14-5-7-16-12(10-14)9-13-11-15(19(20)21)6-8-17(13)16/h5-8,10-11H,3-4,9H2,1-2H3
SMILES:
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol

N,N-diethyl-7-nitro-9H-fluoren-2-amine

CAS No.:

Cat. No.: VC16098880

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-7-nitro-9H-fluoren-2-amine -

Specification

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
IUPAC Name N,N-diethyl-7-nitro-9H-fluoren-2-amine
Standard InChI InChI=1S/C17H18N2O2/c1-3-18(4-2)14-5-7-16-12(10-14)9-13-11-15(19(20)21)6-8-17(13)16/h5-8,10-11H,3-4,9H2,1-2H3
Standard InChI Key NWHFFAPECXHDCK-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

N,N-Diethyl-7-nitro-9H-fluoren-2-amine (hypothetical molecular formula: C17H19N2O2\text{C}_{17}\text{H}_{19}\text{N}_2\text{O}_2) belongs to the 9H-fluorene family, a bicyclic hydrocarbon system comprising two benzene rings fused to a central five-membered ring. Key structural features include:

  • Nitro group (-NO2_2): Positioned at the 7-carbon, this electron-withdrawing group imposes significant electronic effects on the aromatic system, altering reactivity and optical properties .

  • N,N-Diethylamine (-N(C2_2H5_5)2_2): At the 2-carbon, this tertiary amine introduces steric bulk and electron-donating characteristics, potentially enhancing solubility in organic solvents .

  • 9H-fluorene backbone: The absence of substituents at the 9-position distinguishes this compound from derivatives like 9,9-dimethylfluorenes, which are studied for nonlinear optical (NLO) applications .

Nomenclature conflicts: The provided search results include 9,9-diethyl-7-nitro-N,N-diphenyl-9H-fluoren-2-amine (CAS 114482-15-4) , which shares the fluorene core but differs in substituents (diethyl at C9, diphenylamine at C2). This discrepancy underscores the need for precise structural verification in synthetic workflows.

Synthetic Strategies and Reaction Pathways

Challenges in Steric Control

The diethylamine group’s steric demand may hinder reaction efficiency. Computational modeling (e.g., DFT) could optimize reaction conditions by predicting transition-state geometries .

Physicochemical Properties (Inferred)

PropertyValue/DescriptionBasis of Inference
Molecular weight283.34 g/molCalculated from C17H19N2O2\text{C}_{17}\text{H}_{19}\text{N}_2\text{O}_2
Melting point180–185°CAnalog: 2-amino-7-nitrofluorene (mp 214°C)
SolubilityModerate in DCM, THF; poor in H₂OAlkylamine-enhanced organic solubility
UV-Vis λmax\lambda_{\text{max}}~350 nm (nitroaromatic π→π* transition)Similar to nitrofluorenes

Spectroscopic signatures:

  • 1H NMR^1\text{H NMR}: Expected signals at δ 1.2–1.4 ppm (CH3_3 of ethyl), δ 3.3–3.6 ppm (N-CH2_2), and aromatic protons between δ 7.0–8.5 ppm .

  • IR: Stretching bands for NO2_2 (~1520 cm1^{-1}) and C-N (~1250 cm1^{-1}) .

Future Research Directions

  • Synthetic optimization: Screen alternative alkylating agents (e.g., diethyl sulfate) to improve yield.

  • Theoretical modeling: Calculate βint\beta_{\text{int}} (intrinsic hyperpolarizability) using TD-DFT to guide NLO applications .

  • Biological screening: Assess antimicrobial activity against resistant strains.

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